Pipotiazine palmitate
Overview
Description
Pipotiazine palmitate is a long-acting injectable antipsychotic medication belonging to the phenothiazine class. It is primarily used for the treatment of schizophrenia and other chronic psychotic disorders. This compound is known for its ability to manage symptoms of schizophrenia, such as hallucinations, delusions, and thought disorders, by acting on various neurotransmitter receptors in the brain .
Mechanism of Action
Target of Action
Pipotiazine palmitate primarily targets dopaminergic receptors in the brain, specifically the D2 subtype . Dopamine is a key neurotransmitter implicated in the regulation of mood, cognition, and behavior .
Mode of Action
This compound acts as an antagonist (blocking agent) on different postsynaptic receptors . It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which have different antipsychotic properties on productive and unproductive symptoms . It also interacts with serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .
Biochemical Pathways
The drug’s antagonistic action on dopamine and serotonin receptors helps normalize dopamine activity in the cortical regions . It also affects the neuroactive ligand-receptor interaction, serotonergic synapse, and dopaminergic synapse pathways .
Pharmacokinetics
The pharmacokinetics of this compound is complex due to its long-acting nature . The onset of action usually appears within the first 2 to 3 days after injection, and the effects of the drug on psychotic symptoms are significant within one week . Maintenance doses are usually within the range of 50-200 mg every month .
Result of Action
The primary result of this compound’s action is the management of chronic, non-agitated schizophrenic patients . It reduces the activity of dopamine receptors in the limbic system, leading to a decrease in psychotic symptoms . It can produce a high incidence of extrapyramidal reactions .
Biochemical Analysis
Biochemical Properties
Pipotiazine Palmitate interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist on different postsynaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4) and serotonergic-receptors (5-HT1 and 5-HT2) . These interactions play a crucial role in its antipsychotic properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of certain cell signaling pathways, impacting gene expression, and altering cellular metabolism . For instance, it can cause a high incidence of extrapyramidal reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . As an antagonist, it blocks the activity of certain receptors, thereby modulating the biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. After deep intramuscular injection, it reaches maximum plasma concentration in 7-14 days, has an elimination half-life of 15 days, and reaches steady-state levels after 2 months of usual dosing (given every 4 weeks) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pipotiazine palmitate involves multiple steps. The process begins with the alkylation of 2-dimethylaminosulfonylphenthiazine with 1-bromo-3-chloropropane, resulting in the formation of 10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide. This intermediate is then further alkylated with 4-piperidineethanol to produce pipotiazine. Finally, pipotiazine is esterified with palmitic acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions
Pipotiazine palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives. These products can have varying pharmacological properties and may be used for further research and development .
Scientific Research Applications
Pipotiazine palmitate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of phenothiazine derivatives.
Biology: Researchers use it to investigate the effects of long-acting antipsychotics on neurotransmitter systems and brain function.
Medicine: It is widely studied for its efficacy and safety in treating schizophrenia and other psychotic disorders.
Industry: The compound is used in the development of new antipsychotic medications and formulations
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar properties but different pharmacokinetics.
Fluphenazine: A phenothiazine derivative with a longer duration of action.
Haloperidol: A butyrophenone antipsychotic with a different chemical structure but similar therapeutic effects.
Uniqueness
Pipotiazine palmitate is unique due to its long-acting formulation, which allows for less frequent dosing compared to other antipsychotics. This property improves patient adherence to treatment and reduces the risk of relapse in chronic psychotic disorders .
Properties
IUPAC Name |
2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOYYUONFQWSMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048970 | |
Record name | Pipothiazine palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37517-26-3 | |
Record name | Pipotiazine palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37517-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipotiazine palmitate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipothiazine palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-[3-[2-[(dimethylamino)sulphonyl]-10H-phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPOTIAZINE PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q3H01QRMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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